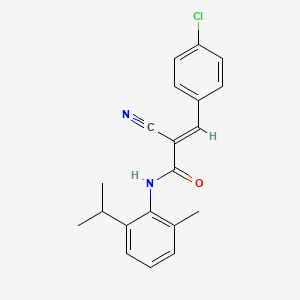

4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

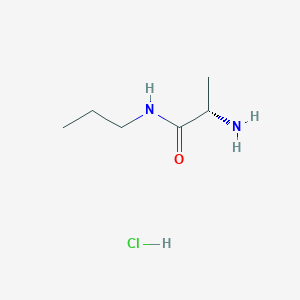

The molecular structure of this compound would be complex, given the presence of the carbazole and benzenesulfonamide moieties. Carbazoles are tricyclic aromatic compounds, while benzenesulfonamides are derivatives of benzenesulfonic acid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Carbazoles can undergo electrophilic substitution reactions, while benzenesulfonamides can participate in a variety of reactions due to the presence of the sulfonamide functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

The tetrahydro-β-carboline skeleton found in this compound has drawn attention due to its potential anti-tumor properties . Researchers have investigated its effects on cancer cell lines, particularly focusing on HeLa cells. The stereochemistry of the derivatives significantly influences cell viability, making it an intriguing candidate for further study.

Anti-Inflammatory Properties

Tryptoline derivatives, including this compound, have demonstrated anti-inflammatory activity . By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some tryptoline derivatives exhibit anti-leishmanial activity, suggesting their potential as novel treatments . Further exploration of this compound’s efficacy against Leishmania parasites is warranted.

Anti-HIV Research

While the exact mechanism remains to be elucidated, certain tryptoline derivatives have shown anti-HIV activity . Investigating the interaction of this compound with viral proteins and its impact on viral replication could provide valuable insights for antiretroviral drug development.

Antioxidant Properties

Tryptoline derivatives, including those with a 1,3-disubstituted motif, possess antioxidant properties . As radical scavengers, they may contribute to cellular protection against oxidative stress and related diseases.

Somatostatin Receptor Modulation

A specific 1,3-disubstituted tryptoline derivative has been identified as an antagonist of somatostatin receptor type 3 . Understanding its binding affinity and selectivity could lead to novel therapeutic agents for conditions involving somatostatin signaling.

Antiviral Potential

Another 1,3-disubstituted tryptoline derivative has demonstrated antiviral activity against tobacco mosaic virus . Investigating its mode of action and potential broader antiviral effects could be valuable.

Structural Modification Strategies

Researchers can explore structural modifications at positions 1 and 3 of the tryptoline derivative ring to enhance bioactivity . The Pictet–Spengler reaction is commonly employed for such modifications, but careful consideration of stereochemistry is crucial.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBMBNFZNIYORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

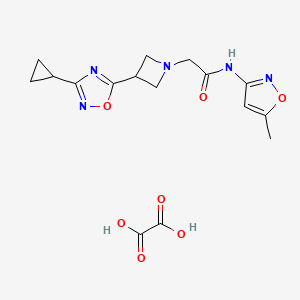

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)

![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)

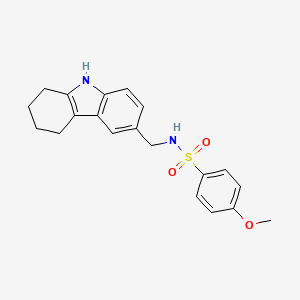

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide](/img/structure/B2741954.png)

![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)

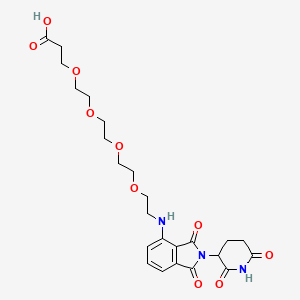

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)

![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)